1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide
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Overview
Description
- This compound is a complex organic molecule with a long name. Let’s break it down:
- The core structure is a quinoline ring system (1,2-dihydroquinolin-3-yl).
- It contains a piperidine ring (N-(2-methoxybenzyl)piperidine-3-carboxamide).
- The chlorine substitution occurs at position 6 of the quinoline ring.
- The phenyl group is attached to position 4 of the quinoline ring.
- The methoxybenzyl group is linked to the piperidine nitrogen.
- The compound’s systematic name reflects its structural features and substituents.
- It may have pharmacological or biological significance due to its complex structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating reactivity, designing analogs, and exploring new synthetic methodologies.
Biology: Studying interactions with biological targets (enzymes, receptors).
Medicine: Assessing potential therapeutic effects (anticancer, antimicrobial, etc.).
Industry: Developing novel materials or catalysts.
Mechanism of Action
- The compound’s mechanism depends on its specific targets.
- It may inhibit enzymes, modulate receptors, or affect cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications are still an active area of research, and further studies are necessary to fully understand its potential
Properties
Molecular Formula |
C29H28ClN3O3 |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C29H28ClN3O3/c1-36-25-12-6-5-10-20(25)17-31-28(34)21-11-7-15-33(18-21)27-26(19-8-3-2-4-9-19)23-16-22(30)13-14-24(23)32-29(27)35/h2-6,8-10,12-14,16,21H,7,11,15,17-18H2,1H3,(H,31,34)(H,32,35) |
InChI Key |
PEIJCSICYSVTGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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